Introduction: The Significance of the 1,8-Naphthyridine Scaffold
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridin-3-amine
Within the vast landscape of nitrogen-containing heterocyclic compounds, the 1,8-naphthyridine scaffold has emerged as a structure of immense interest to researchers in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is renowned for its versatile synthesis, reactivity, and the broad spectrum of biological activities exhibited by its derivatives.[1][2] Molecules incorporating the 1,8-naphthyridine core have demonstrated potent antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3][4] Furthermore, they show significant potential in addressing neurological disorders such as Alzheimer's disease and depression.[3][4]
This guide focuses on a key derivative, 1,8-naphthyridin-3-amine . This compound serves as a critical starting material and a fundamental building block for the synthesis of diverse and complex molecules. A comprehensive understanding of its core physicochemical properties is paramount for any scientist aiming to leverage this scaffold for the rational design of novel therapeutic agents. These properties govern the molecule's behavior—from its reactivity in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This document provides a detailed exploration of these characteristics, supported by field-proven experimental methodologies and insights.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 1,8-naphthyridin-3-amine define its identity and predict its behavior. These properties are summarized below.
| Property | Data | Source / Rationale |
| 2D Structure | PubChem CID: 12300728 | |
| Molecular Formula | C₈H₇N₃ | [5][6] |
| Molecular Weight | 145.165 g/mol | [6] |
| Appearance | White to light yellow/orange crystalline powder | Inferred from the parent 1,8-naphthyridine.[7] |
| Melting Point | 98–99 °C (for parent 1,8-naphthyridine) | Specific data for the 3-amino derivative is not readily available. The value for the unsubstituted parent compound is provided as a reference.[7][8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on its structure: the polar amine group may confer slight aqueous solubility, while the aromatic heterocyclic system favors solubility in organic solvents. |
| pKa | Not experimentally determined. | The molecule has three nitrogen atoms capable of accepting a proton. The two ring nitrogens are weakly basic due to their sp² hybridization and involvement in the aromatic system. The exocyclic primary amine is the most basic site. The pKa of an amine reflects its ability to act as a base.[9] |
| Predicted XlogP | 0.8 | This value, a measure of lipophilicity, suggests the compound has good solubility in both aqueous and lipid environments, a favorable trait for drug candidates.[5] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed for the comprehensive characterization of 1,8-naphthyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.[10] Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum will reveal distinct signals for each of the protons on the aromatic rings and the protons of the amine group. The chemical shifts and coupling patterns (e.g., doublet of doublets) are highly sensitive to the electronic environment created by the nitrogen atoms, allowing for definitive assignment of each proton.[10]
-
¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms. The chemical shifts of the carbons in the heterocyclic rings are influenced by the electronegativity of the adjacent nitrogen atoms.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to definitively confirm the molecular formula. The fragmentation pattern observed can also offer structural clues.
Predicted Mass-to-Charge Ratios (m/z) for Common Adducts: [5]
-
[M+H]⁺: 146.07128
-
[M+Na]⁺: 168.05322
-
[M+K]⁺: 184.02716
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. For 1,8-naphthyridin-3-amine, the key expected absorption bands include:
-
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
-
C=N and C=C stretching: Found in the 1500-1650 cm⁻¹ region, corresponding to the aromatic naphthyridine core.
-
C-N stretching: Usually appears in the 1250-1350 cm⁻¹ range.
UV-Visible (UV-Vis) Spectroscopy
The conjugated aromatic system of 1,8-naphthyridin-3-amine gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy.[12] This technique is useful for quantitative analysis (using the Beer-Lambert law) and for monitoring reactions. The wavelength of maximum absorbance (λmax) is a key characteristic of the chromophore.[12]
Experimental Protocols and Methodologies
The following protocols describe standard, self-validating procedures for determining the key physicochemical and spectroscopic properties of 1,8-naphthyridin-3-amine.
Workflow for Compound Characterization
Caption: General workflow for the synthesis, purification, and characterization of 1,8-naphthyridin-3-amine.
Protocol 1: NMR Spectroscopic Analysis [12]
-
Sample Preparation: Accurately weigh 5-10 mg of 1,8-naphthyridin-3-amine and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
Acquire a ¹H NMR spectrum, ensuring proper shimming for optimal resolution.
-
Acquire a ¹³C NMR spectrum. A greater number of scans will likely be required to achieve an adequate signal-to-noise ratio compared to the proton spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Method: Infuse the sample solution directly or via liquid chromatography into the ion source. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other cationized species.
-
Data Analysis: Determine the experimental monoisotopic mass of the parent ion. Compare this value to the theoretical calculated mass for the molecular formula C₈H₇N₃. The mass error should be less than 5 ppm to confirm the elemental composition.
Protocol 3: UV-Vis Absorption Spectroscopy [12]
-
Sample Preparation: Prepare a stock solution of 1,8-naphthyridin-3-amine in a spectroscopic grade solvent (e.g., ethanol) at a concentration of 1 mM. From this, prepare a working solution (e.g., 10-50 µM) in the same solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline spectrum.
-
Rinse the cuvette and fill it with the sample solution.
-
Scan the absorbance over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Synthesis and Reactivity: A Chemist's Perspective
The 1,8-naphthyridine core is commonly synthesized via the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[13][14] This robust reaction allows for the construction of the bicyclic system in a single step.[14]
Caption: Simplified schematic of the Friedländer synthesis for the 1,8-naphthyridine core.
The true value of 1,8-naphthyridin-3-amine lies in the reactivity of its primary amine group. This nucleophilic site is a handle for extensive chemical modification, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. Common reactions include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed reactions to form C-N bonds with aryl halides.
These transformations are fundamental in medicinal chemistry for modulating a compound's properties, such as potency, selectivity, and pharmacokinetic profile.
Conclusion
1,8-Naphthyridin-3-amine is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its strategic reactivity, make it an invaluable tool for researchers. A thorough understanding and application of the analytical and spectroscopic methodologies detailed in this guide are essential for ensuring the quality and integrity of the research and for unlocking the full therapeutic potential of the 1,8-naphthyridine scaffold.
References
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- Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862.
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- Patil, S. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
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- Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(43), 28769-28779.
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- Patil, S. A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22934-22955.
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- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
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